1-(4-Bromo-2-fluorobenzyl)pyrrolidine
Overview
Description
1-(4-Bromo-2-fluorobenzyl)pyrrolidine is an organic compound with the molecular formula C11H13BrFN. It is a colorless to pale yellow liquid that is soluble in common organic solvents. This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-2-fluorobenzyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-fluorobenzyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates for various therapeutic areas.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved vary depending on the specific compound it is used to synthesize and its intended biological activity .
Comparison with Similar Compounds
1-(4-Bromo-2-fluorobenzyl)pyrrolidine can be compared with similar compounds such as:
- 1-(4-Bromo-2-fluorobenzyl)piperidine
- 1-(4-Bromo-2-fluorobenzyl)morpholine
- 1-(4-Bromo-2-fluorobenzyl)azetidine
These compounds share similar structural features but differ in the heterocyclic ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the 4-bromo-2-fluorobenzyl group, which imparts distinct properties and applications .
Biological Activity
1-(4-Bromo-2-fluorobenzyl)pyrrolidine, a compound characterized by its unique molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This compound, with the chemical formula CHBrFN and a molecular weight of 258.13 g/mol, is notable for its interactions with various biological targets, particularly in the context of histamine receptor modulation and other neuropharmacological applications.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
- Molecular Formula: CHBrFN
- Molecular Weight: 258.13 g/mol
This compound features a pyrrolidine ring substituted with a bromo and a fluoro group on the benzyl moiety, which influences its biological activity and receptor interactions.
Histamine Receptor Antagonism
Research indicates that compounds similar to this compound may function as antagonists of the histamine H3 receptor (H3R). The H3R plays a crucial role in regulating neurotransmitter release in the central nervous system. Antagonism of this receptor has been linked to potential therapeutic effects in conditions such as:
- Cognitive disorders
- Sleep disturbances
- Neurodegenerative diseases
In particular, selective H3R antagonists have shown promise in enhancing cognitive functions and reducing symptoms associated with neurodegenerative diseases .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyrrolidine derivatives, including this compound. In vitro evaluations have demonstrated that certain derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as lead candidates for developing new antibacterial agents .
Study 1: H3 Receptor Modulation
A study focusing on the pharmacological profile of H3 receptor antagonists highlighted the efficacy of compounds structurally related to this compound. These compounds were evaluated for their ability to enhance neurotransmitter release, showing significant improvement in cognitive performance in animal models .
Study 2: Antibacterial Efficacy
In another study, various pyrrolidine derivatives were screened for antibacterial activity. The results indicated that compounds with halogen substitutions had enhanced potency against Gram-positive bacteria compared to their non-halogenated counterparts.
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | 6.25 | Staphylococcus aureus |
Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |
This suggests that halogenated pyrrolidines could serve as effective scaffolds for developing new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its specific structural features. The presence of the bromo and fluoro groups enhances lipophilicity and influences binding affinity to various receptors.
Key SAR Insights:
- Halogen Substitution: Enhances binding affinity and biological activity.
- Pyrrolidine Ring: Essential for maintaining the structural integrity necessary for receptor interactions.
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-4-3-9(11(13)7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBQZZAXMJNDGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701251792 | |
Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
283173-83-1 | |
Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=283173-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701251792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrrolidine, 1-[(4-bromo-2-fluorophenyl)methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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